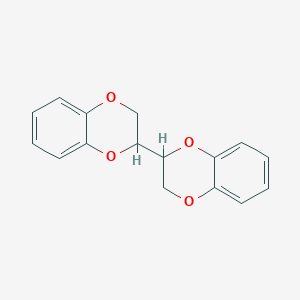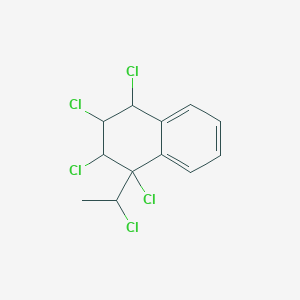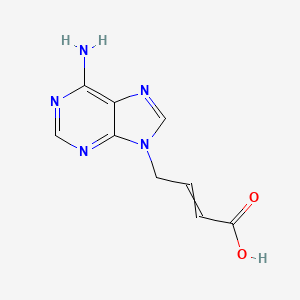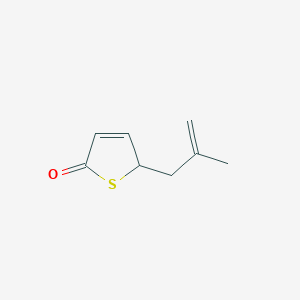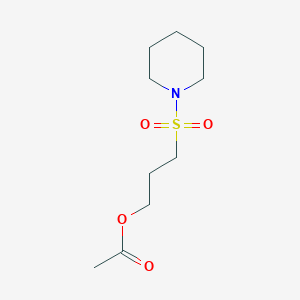
3-(Piperidine-1-sulfonyl)propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidine-1-sulfonyl)propyl acetate is an organic compound that features a piperidine ring, a sulfonyl group, and an acetate ester. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidine-1-sulfonyl)propyl acetate typically involves the following steps:
Formation of Piperidine-1-sulfonyl Chloride: Piperidine is reacted with chlorosulfonic acid to form piperidine-1-sulfonyl chloride.
Nucleophilic Substitution: The piperidine-1-sulfonyl chloride is then reacted with 3-hydroxypropyl acetate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidine-1-sulfonyl)propyl acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acetate ester can be reduced to the corresponding alcohol.
Substitution: The acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Piperidine-1-sulfonyl)propyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Piperidine-1-sulfonyl)propyl acetate involves its interaction with biological targets such as enzymes and receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a wide range of applications in organic synthesis and pharmaceuticals.
Piperazine: Another nitrogen-containing heterocycle with similar applications but different chemical properties.
Pyrrolidine: A five-membered ring analog with distinct reactivity and applications.
Uniqueness
3-(Piperidine-1-sulfonyl)propyl acetate is unique due to the combination of the piperidine ring, sulfonyl group, and acetate ester, which provides a versatile scaffold for chemical modifications and potential biological activity .
Properties
CAS No. |
113309-33-4 |
|---|---|
Molecular Formula |
C10H19NO4S |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
3-piperidin-1-ylsulfonylpropyl acetate |
InChI |
InChI=1S/C10H19NO4S/c1-10(12)15-8-5-9-16(13,14)11-6-3-2-4-7-11/h2-9H2,1H3 |
InChI Key |
UZOCBLLZNZRFQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCS(=O)(=O)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


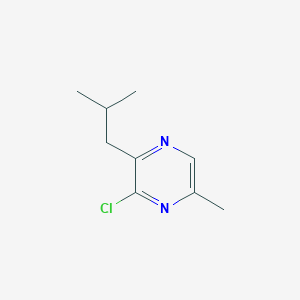
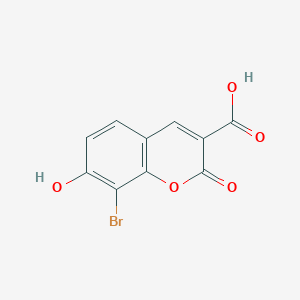
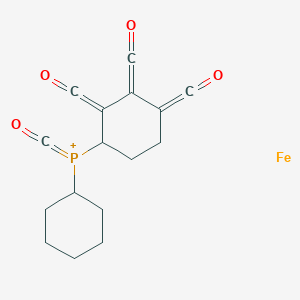
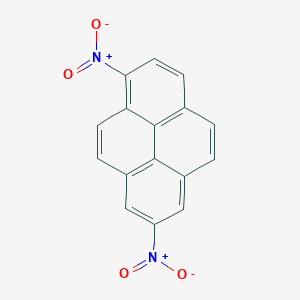
![N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride](/img/structure/B14307068.png)
![1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B14307069.png)
![2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14307076.png)
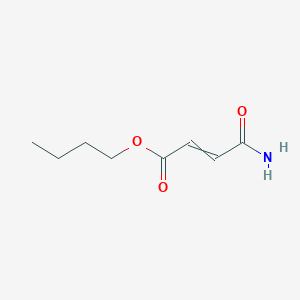
![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)
